molecular formula C10H14N2 B561850 (R,S)-Anabasine-2,4,5,6-d4 CAS No. 1020719-08-7

(R,S)-Anabasine-2,4,5,6-d4

Cat. No.: B561850
CAS No.: 1020719-08-7
M. Wt: 166.26
InChI Key: MTXSIJUGVMTTMU-AJEVBKBKSA-N
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Description

(R,S)-Anabasine-2,4,5,6-d4 is a deuterated analog of anabasine, a naturally occurring alkaloid found in plants of the Nicotiana genus. The deuterium atoms replace hydrogen atoms at positions 2, 4, 5, and 6 in the anabasine molecule. This modification is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound, as deuterium can provide insights into reaction mechanisms due to its isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Anabasine-2,4,5,6-d4 typically involves the deuteration of anabasine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (R,S)-Anabasine-2,4,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Anabasine N-oxide.

    Reduction: Reduced anabasine derivatives.

    Substitution: N-alkyl anabasine derivatives.

Scientific Research Applications

(R,S)-Anabasine-2,4,5,6-d4 has several scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to understand the biotransformation of anabasine in biological systems.

    Medicine: Investigated for its potential pharmacological effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (R,S)-Anabasine-2,4,5,6-d4 involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation or inhibition of ion channels, which in turn affects neurotransmission. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, providing valuable insights into its pharmacokinetics and dynamics.

Comparison with Similar Compounds

    Anabasine: The non-deuterated form of (R,S)-Anabasine-2,4,5,6-d4.

    Nicotine: Another alkaloid found in Nicotiana plants with similar pharmacological properties.

    Cytisine: A plant-derived alkaloid with affinity for nicotinic acetylcholine receptors.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effects of deuterium can lead to differences in reaction rates, binding affinities, and metabolic pathways compared to non-deuterated analogs. This makes this compound a valuable tool in studying the detailed mechanisms of action and pharmacokinetics of anabasine and related compounds.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXSIJUGVMTTMU-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661789
Record name 3-(Piperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-08-7
Record name 3-(Piperidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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